Celastramycin A

Übersicht

Beschreibung

- Celastramycin A ist eine antibiotische Verbindung, die aus dem Endophytenbakterium Streptomyces MaB-QuH-8 isoliert wurde, das in Pflanzen der Familie Celastraceae vorkommt.

- Es zeigt eine starke Aktivität gegen eine Reihe von grampositiven Bakterien und Mykobakterien, einschließlich multiresistenter Stämme .

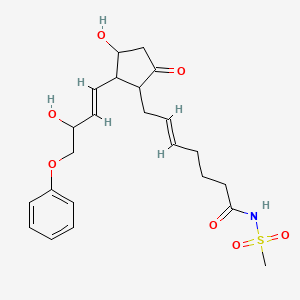

- Die chemische Struktur der Verbindung weist ein Benzoylpyrrol-Gerüst auf.

Wissenschaftliche Forschungsanwendungen

- Celastramycin A hat potenzielle Anwendungen in verschiedenen Bereichen:

Immunsuppressivum: In einem ex vivo Drosophila-Kultursystem zeigt this compound starke immunsuppressive Wirkungen.

Entzündungshemmend: Es hemmt die IL-8-Produktion in menschlichen Nabelschnurvenenendothelzellen (HUVECs).

Leitverbindung: Forscher betrachten es als Leitverbindung für neuartige Immunsuppressiva.

Wirkmechanismus

- Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist noch Gegenstand aktueller Forschung.

- Es zielt wahrscheinlich auf spezifische molekulare Pfade ab, die an Immunantworten und Entzündungen beteiligt sind.

Wirkmechanismus

Target of Action

Celastramycin A, a benzoyl pyrrole-type compound, primarily targets pulmonary artery smooth muscle cells (PASMCs) . It has been found to inhibit the proliferation of PASMCs in patients with pulmonary arterial hypertension (PAH), with minimal effects on PASMCs from healthy donors . Another significant target of this compound is the ZFC3H1 protein , also known as CCDC131 or CSRC2 . This zinc finger protein modulates IL-8 transcription by binding with this compound .

Mode of Action

This compound interacts with its targets and induces significant changes. It inhibits the proliferation of PASMCs in a dose-dependent manner . In the case of ZFC3H1, this compound binds with this protein, leading to a reduction in IL-8 expression levels in TNFα-stimulated lung carcinoma cell lines and UV-irradiated HeLa cells .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces the protein levels of HIF-1α (hypoxia-inducible factor 1α) , which impairs aerobic metabolism, and κB (nuclear factor-κB) , which induces proinflammatory signals . This leads to reduced secretion of inflammatory cytokines . Furthermore, this compound treatment reduces reactive oxygen species levels in PAH-PASMCs with increased protein levels of Nrf2 (nuclear factor erythroid 2-related factor 2) , a master regulator of cellular response against oxidative stress .

Result of Action

The action of this compound results in molecular and cellular effects. It ameliorates pulmonary hypertension, reducing excessive proliferation of PAH-PASMCs with less inflammation and reactive oxygen species levels . It also recovers mitochondrial energy metabolism . In human umbilical vein endothelial cells (HUVECs), this compound potently inhibits the production of IL-8 .

Biochemische Analyse

Biochemical Properties

Celastramycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of Gram-positive bacteria and mycobacteria with a minimal inhibitory concentration as low as 0.05 μg/ml . This compound also suppresses the production of interleukin-8 (IL-8) in human umbilical vein endothelial cells when stimulated by tumor necrosis factor-alpha (TNF-α), with an IC50 value of 0.01 μg/ml . The compound interacts with the zinc finger protein ZFC3H1, which modulates IL-8 transcription .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human umbilical vein endothelial cells, it potently inhibits the production of IL-8, a key inflammatory cytokine . In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, this compound inhibits cell proliferation and reduces cytosolic reactive oxygen species levels . It also influences cell signaling pathways by reducing the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB, leading to decreased secretion of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound binds to the zinc finger protein ZFC3H1, which participates in the transcriptional activation of IL-8 . The compound also reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, impairing aerobic metabolism and pro-inflammatory signaling . These interactions result in the suppression of inflammatory responses and the inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability when stored at -20°C, with a shelf life of up to four years . In in vitro studies, this compound has shown potent immunosuppressive effects in the ex vivo Drosophila culture system, with an IC50 value of 0.008 μg/ml . Long-term effects on cellular function include the sustained inhibition of IL-8 production and the reduction of reactive oxygen species levels in pulmonary artery smooth muscle cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, this compound inhibits cell proliferation in a dose-dependent manner, with minimal effects on cells from healthy donors . Higher doses of this compound have been associated with reduced cytosolic reactive oxygen species levels and improved mitochondrial energy metabolism . The toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, leading to improved mitochondrial energy metabolism and reduced secretion of inflammatory cytokines . These interactions suggest that this compound may influence metabolic flux and metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound binds to the zinc finger protein ZFC3H1, which modulates IL-8 transcription and participates in the transcriptional activation of IL-8 . This interaction may influence the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound binds to the zinc finger protein ZFC3H1, which may direct it to specific compartments or organelles involved in the transcriptional activation of IL-8 . This localization is crucial for the compound’s activity and function in modulating inflammatory responses and inhibiting cell proliferation.

Vorbereitungsmethoden

- Leider sind spezifische Syntheserouten und industrielle Produktionsmethoden für Celastramycin A in der Literatur nicht weit verbreitet.

- Forscher haben sich in erster Linie auf seine Isolierung aus natürlichen Quellen konzentriert.

Analyse Chemischer Reaktionen

- Celastramycin A unterliegt verschiedenen Reaktionen, obwohl detaillierte mechanistische Studien begrenzt sind.

- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.

- Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, müssen noch vollständig untersucht werden.

- Wichtige Produkte, die aus diesen Reaktionen resultieren, werden nicht umfassend berichtet.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Celastramycin A liegt in seinem Benzoylpyrrol-Gerüst.

- Leider sind in der Literatur nur wenige ähnliche Verbindungen beschrieben.

Eigenschaften

IUPAC Name |

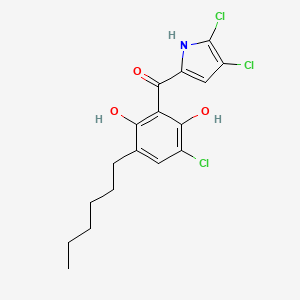

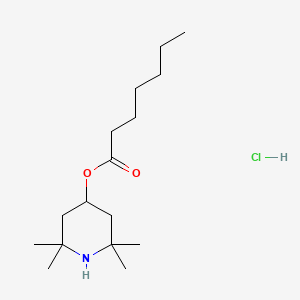

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAMZQVPJOAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432706 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491600-94-3 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular mechanism of Celastramycin A?

A1: this compound exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, this compound binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []

Q2: What is the impact of this compound on Pulmonary Arterial Hypertension (PAH)?

A2: Studies indicate that this compound shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]

Q3: How does this compound affect inflammation and oxidative stress in the context of PAH?

A3: this compound treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to this compound's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []

Q4: Has this compound shown efficacy against any bacterial pathogens?

A4: Yes, in vitro studies have revealed that this compound displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)